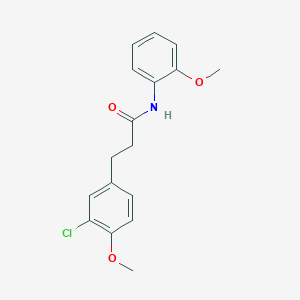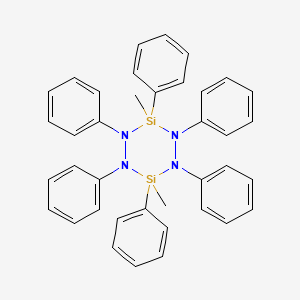
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane is a complex organic compound with the molecular formula C38H36N4Si2 It is characterized by its unique structure, which includes six phenyl groups and two silicon atoms within a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane typically involves the reaction of hexaphenylcyclotrisilazane with dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or hexane to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and silicon atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Hexaphenylcyclotrisilazane: A precursor in the synthesis of the target compound.
Tetraphenylcyclopentadienone: Another compound with multiple phenyl groups and a cyclic structure.
Octaphenylcyclotetrasiloxane: Similar in having silicon atoms within a cyclic structure.
Uniqueness
3,6-Dimethyl-1,2,3,4,5,6-hexaphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane is unique due to its combination of phenyl groups, silicon atoms, and a cyclohexane ring. This structure imparts distinctive chemical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
18822-07-6 |
|---|---|
Fórmula molecular |
C38H36N4Si2 |
Peso molecular |
604.9 g/mol |
Nombre IUPAC |
3,6-dimethyl-1,2,3,4,5,6-hexakis-phenyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C38H36N4Si2/c1-43(37-29-17-7-18-30-37)39(33-21-9-3-10-22-33)41(35-25-13-5-14-26-35)44(2,38-31-19-8-20-32-38)42(36-27-15-6-16-28-36)40(43)34-23-11-4-12-24-34/h3-32H,1-2H3 |
Clave InChI |
NDQPWFARELMLLC-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


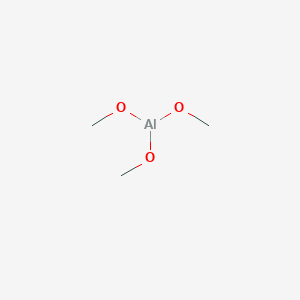
![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)

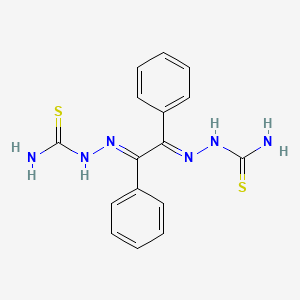
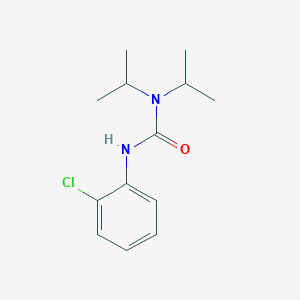
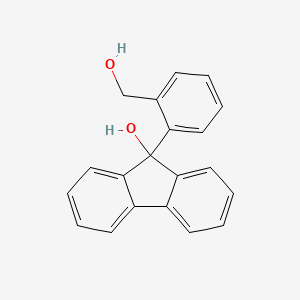

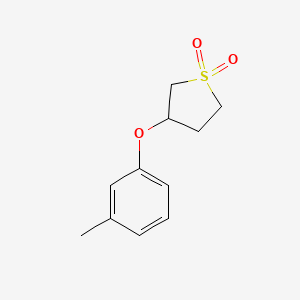



![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
